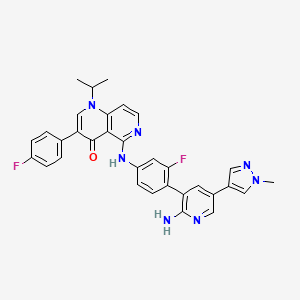
(+/-)-1-Amino-2-phenylpropane-1,1,3,3,3-D5 hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) is a deuterated analog of amphetamine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of amphetamines due to its isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) typically involves the following steps:
Deuteration of Benzene: Benzene is treated with deuterium gas in the presence of a catalyst to produce deuterated benzene.
Friedel-Crafts Alkylation: Deuterated benzene undergoes Friedel-Crafts alkylation with a suitable alkyl halide to introduce the deuterated propyl group.
Amination: The resulting deuterated intermediate is then subjected to amination to introduce the amino group.
Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Formation of deuterated benzophenone or benzoic acid derivatives.
Reduction: Formation of deuterated alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
(±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) is widely used in various fields of scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the biotransformation of amphetamines.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of amphetamines.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) involves its interaction with monoamine transporters in the brain. It acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and stimulation of the central nervous system. The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Amphetamine: The non-deuterated analog with similar pharmacological effects.
Methamphetamine: A more potent analog with additional methyl group.
Phenethylamine: The parent compound with a simpler structure.
Uniqueness
The uniqueness of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in research. The presence of deuterium atoms allows for detailed studies of metabolic pathways and reaction mechanisms without altering the compound’s pharmacological properties significantly. This makes it an invaluable tool in both academic and industrial research settings.
Propiedades
Fórmula molecular |
C9H14ClN |
|---|---|
Peso molecular |
176.70 g/mol |
Nombre IUPAC |
1,1,3,3,3-pentadeuterio-2-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i1D3,7D2; |
Clave InChI |
HBVYOCJBEXSCQE-DQJQBOKPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=CC=CC=C1)C([2H])([2H])N.Cl |
SMILES canónico |
CC(CN)C1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Lys3]-Bombesin](/img/structure/B12387792.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)







![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)

![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)

